![molecular formula C23H17ClF3N3O2 B2751977 {4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}(naphtho[2,1-b]furan-2-yl)methanone CAS No. 692738-16-2](/img/structure/B2751977.png)
{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}(naphtho[2,1-b]furan-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This complex compound, known as {4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}(naphtho[2,1-b]furan-2-yl)methanone, is a synthetic molecule with a range of applications across chemistry, biology, and medicine. It is characterized by the combination of various heterocyclic and aromatic structures, contributing to its unique properties and functionalities.
Mechanism of Action
Target of Action
It is known that trifluoromethylpyridines, a key structural motif in this compound, are used in the pharmaceutical and agrochemical industries, suggesting a broad range of potential targets .
Mode of Action
The biological activities of trifluoromethylpyridine derivatives are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
Given the use of trifluoromethylpyridine derivatives in the pharmaceutical and agrochemical industries, it can be inferred that this compound may interact with a variety of biochemical pathways .
Result of Action
It is known that trifluoromethylpyridine derivatives have been used in the development of drugs, suggesting that this compound may have significant biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of {4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}(naphtho[2,1-b]furan-2-yl)methanone typically involves a multi-step process. The precursor compounds must undergo a series of reactions including halogenation, cyclization, and coupling reactions. Specific conditions such as temperature, solvents, and catalysts are optimized to achieve high yield and purity.
Industrial Production Methods: Scaling up from laboratory synthesis to industrial production requires optimization of the reaction parameters to ensure consistency and cost-effectiveness. Automated reactors and continuous flow systems may be employed to handle the complex reaction steps and improve efficiency.
Types of Reactions:
Oxidation: This compound can undergo oxidation, typically with agents such as hydrogen peroxide or potassium permanganate, affecting the functional groups on the aromatic rings.
Reduction: Reduction reactions can alter the pyridinyl and piperazino structures, commonly using reagents like lithium aluminum hydride.
Substitution: The chloro and trifluoromethyl groups facilitate various nucleophilic and electrophilic substitution reactions, leading to derivative compounds.
Common Reagents and Conditions:
Oxidation Agents: Hydrogen peroxide, potassium permanganate
Reduction Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Nucleophiles such as amines, electrophiles such as alkyl halides
Major Products: The major products from these reactions are typically modified versions of the original compound, featuring different substituents on the aromatic and heterocyclic rings, potentially altering their biological activity and chemical properties.
Scientific Research Applications
Chemistry: Used in the development of new synthetic methodologies and as a building block for more complex molecules.
Biology: Investigated for its interaction with various biological targets, potentially serving as a lead compound in the development of new drugs.
Medicine: Explored for its therapeutic potential due to its unique structure, which might offer new pathways for drug action.
Industry: Applied in the manufacturing of specialized materials and in the formulation of certain chemical products due to its distinct chemical properties.
Comparison with Similar Compounds
{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}benzylamine: Shares similar structural elements but differs in its overall activity and applications.
{3-(Trifluoromethyl)phenyl}piperazine: Another compound with a trifluoromethyl group, offering a point of comparison in terms of reactivity and biological activity.
That's the lowdown on this intricate compound, its preparation, reactions, and potential applications. If there's more to explore, I’m all in!
Properties
IUPAC Name |
benzo[e][1]benzofuran-2-yl-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClF3N3O2/c24-18-11-15(23(25,26)27)13-28-21(18)29-7-9-30(10-8-29)22(31)20-12-17-16-4-2-1-3-14(16)5-6-19(17)32-20/h1-6,11-13H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCTPOFFVRPEBTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)C3=CC4=C(O3)C=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClF3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 2-(3-tert-butyl-9-methyl-6,8-dioxo-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate](/img/structure/B2751894.png)
![(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-3,5-dichlorobenzamide](/img/structure/B2751897.png)
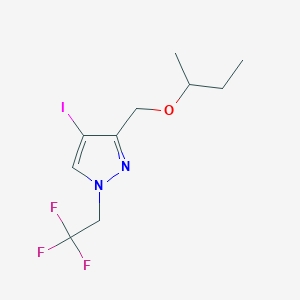
![N-[cyano(2-methoxyphenyl)methyl]-2-(5-methoxy-1H-indol-3-yl)acetamide](/img/structure/B2751902.png)
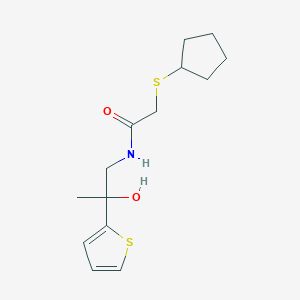
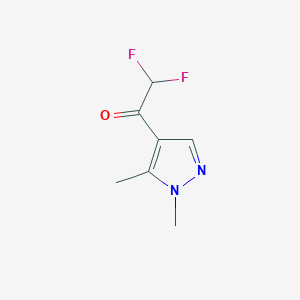

![N-(3-chloro-4-methoxyphenyl)-2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2751907.png)
![3-(3,3-dimethyl-2-oxobutyl)-8-(2,3-dimethylphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2751908.png)
![2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2751909.png)
![5-methyl-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2751913.png)
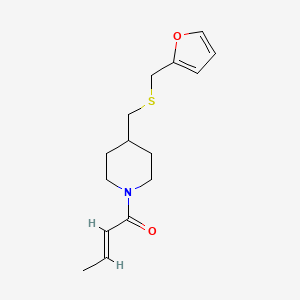
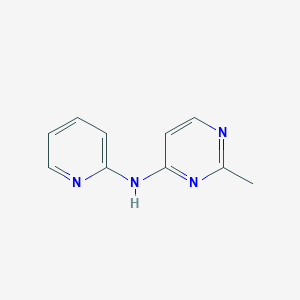
![8-((2-Chlorophenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B2751917.png)
